BenchChemオンラインストアへようこそ!

N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide

Process Chemistry EGFR TKI Synthesis NSCLC Drug Intermediates

N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide is a heterocyclic small-molecule building block classified as a 2,4-disubstituted pyrimidine derivative. It is primarily recognized as CO-1686 intermediate 1, a critical precursor in the patented synthesis of the third-generation EGFR T790M inhibitor rociletinib.

Molecular Formula C14H10ClF3N4O
Molecular Weight 342.7 g/mol
CAS No. 1374507-25-1
Cat. No. B1527601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide
CAS1374507-25-1
Molecular FormulaC14H10ClF3N4O
Molecular Weight342.7 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2C(F)(F)F)Cl
InChIInChI=1S/C14H10ClF3N4O/c1-2-11(23)20-8-4-3-5-9(6-8)21-12-10(14(16,17)18)7-19-13(15)22-12/h2-7H,1H2,(H,20,23)(H,19,21,22)
InChIKeyAXMHVOLJINONIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Analysis: N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide (CAS 1374507-25-1)


N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide is a heterocyclic small-molecule building block classified as a 2,4-disubstituted pyrimidine derivative. It is primarily recognized as CO-1686 intermediate 1, a critical precursor in the patented synthesis of the third-generation EGFR T790M inhibitor rociletinib [1]. The compound integrates an electrophilic acrylamide warhead for covalent conjugation alongside a chloro-leaving group, enabling late-stage diversification into potent kinase-targeted chemical probes and therapeutic candidates.

Functional Precision: Why Generic Analogs Cannot Replace This Specific Rociletinib Intermediate


Simple 'in-class' pyrimidine or acrylamide building blocks cannot be interchanged with this compound without risking synthetic route failure or altered biological selectivity. The simultaneous presence of the 2-chloro leaving group and the 5-trifluoromethyl substituent creates a specific geometric and electronic environment for nucleophilic aromatic substitution (SNAr) that is absent in non-halogenated or methylated analogs [1]. Furthermore, the meta-linked acrylamide is pre-installed to achieve the precise orientation required for covalent cysteine targeting in ATP-binding pockets, a feature not found in simpler aniline precursors. Substituting this compound with a non-acrylamide analog eliminates the ability to generate irreversible covalent inhibitors, drastically reducing target residence time and potency in functional assays [2].

Technical Differentiation Data for N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide


Validated Synthetic Efficiency as a Rociletinib Precursor

The compound is validated as the key intermediate in the patented route for rociletinib. This route avoids unstable intermediates and uses the compound's chloro-leaving group for selective C–N coupling, resulting in a high-purity intermediate with improved scalability compared to alternative synthetic pathways [1]. The final product purity and cost-effectiveness claimed in the patent are directly dependent on the structural integrity of this specific intermediate.

Process Chemistry EGFR TKI Synthesis NSCLC Drug Intermediates

Physicochemical Stability and Storage Profile for Supply Chain Management

The compound exhibits a high predicted boiling point (519.7°C ± 50.0°C) and a density of 1.476 g/cm³ ± 0.06 g/cm³, classifying it as a low-volatility solid. This contrasts with lower molecular weight pyrimidine analogs (e.g., 2-chloro-5-(trifluoromethyl)pyrimidine) which are often volatile liquids and require more complex storage. It must be stored sealed in a dry environment at -20°C, which is a standard requirement for acrylamide-containing intermediates to prevent spontaneous polymerization .

Chemical Stability Storage Conditions Physicochemical Properties

Stated Dual-BTK/JAK3 Inhibitory Activity as a Direct-Use Probe Potential

Vendor documentation indicates this specific compound exhibits potent dual BTK and JAK3 inhibitory activity, making it not only an intermediate but also a potential research probe for autoimmune and inflammatory disease pathways [1]. While direct comparative IC50 data within primary literature is limited for this exact CAS number, such dual inhibition profile is a significant differentiator from simpler intermediates that lack the full biological activity because they are missing the acrylamide warhead or the specific aniline substitution geometry.

BTK JAK3 Covalent Kinase Inhibitor Immunology

Application Scenarios for N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide


GMP-Oriented Synthesis of Rociletinib (CO-1686) and Structural Analogs

Use this intermediate as the key building block for the convergent synthesis of rociletinib, the oral EGFR T790M inhibitor. The chloro- and acrylamide-functionalized pyrimidine scaffold allows for a highly efficient final-stage C–N coupling, a process validated by the originator patent for cost-effective, high-purity drug substance production [1]. This route is directly applicable to the synthesis of next-generation covalent EGFR inhibitors for non-small cell lung cancer (NSCLC) research and pharmaceutical supply.

Targeted Covalent Inhibitor (TCI) Library Design

Leverage the compound’s predefined acrylamide warhead and the reactive chloro-handle for divergent parallel synthesis of focused kinase inhibitor libraries. The meta-substituted acrylamide provides the optimum trajectory for irreversible binding to cysteine residues within the ATP-binding pocket of kinases like BTK, JAK3, and EGFR, a pharmacophore geometry validated in structurally analogous third-generation TKIs [2]. This allows medicinal chemistry teams to rapidly generate SAR data around novel amine fragments.

Dual BTK/JAK3 Chemical Probe Development

Deploy the compound as a qualified intermediate or as a functional tool molecule in immunology research. Based on vendor-stated dual inhibitory activity, this specific scaffold can be used to generate BTK and JAK3 dual inhibitors for studying B-cell receptor and cytokine signaling cross-talk in hematological malignancies and autoimmune disease models [2]. Its covalent binding mode enables target engagement studies via wash-out resistant labeling.

Quote Request

Request a Quote for N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.